4-Methyl-5-((2R,6S)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one
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Overview
Description
4-Methyl-5-((2R,6S)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-((2R,6S)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving ortho-substituted benzoic acid derivatives.
Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a suitable precursor reacts with morpholine under basic conditions.
Methylation: The final step involves the methylation of the morpholine ring, which can be carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-((2R,6S)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-((2R,6S)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran derivatives: Compounds with similar core structures but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring with various functional groups.
Uniqueness
4-Methyl-5-((2R,6S)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one is unique due to its specific combination of the isobenzofuran core and the morpholine ring, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-methyl-5-[(2R,6S)-6-methylmorpholin-2-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H17NO3/c1-8-5-15-6-13(18-8)10-3-4-11-12(9(10)2)7-17-14(11)16/h3-4,8,13,15H,5-7H2,1-2H3/t8-,13-/m0/s1 |
InChI Key |
CUFHJTAXLIBYED-SDBXPKJASA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H](O1)C2=C(C3=C(C=C2)C(=O)OC3)C |
Canonical SMILES |
CC1CNCC(O1)C2=C(C3=C(C=C2)C(=O)OC3)C |
Origin of Product |
United States |
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